molecular formula C21H28O2 B15143957 Dydrogesterone-D6

Dydrogesterone-D6

Cat. No.: B15143957
M. Wt: 318.5 g/mol
InChI Key: JGMOKGBVKVMRFX-JVWJESPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dydrogesterone-D6 is a deuterated form of dydrogesterone, a synthetic progestogen. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of dydrogesterone. The deuterium atoms in this compound replace hydrogen atoms, which helps in tracing the compound in biological systems without altering its pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dydrogesterone-D6 is synthesized from readily available progesterone through several steps:

    Carbonyl Protection: The carbonyl group of progesterone is protected to prevent unwanted reactions.

    Bromination: The protected progesterone undergoes bromination.

    Debromination: The brominated compound is then debrominated.

    Photochemical Ring-Opening Reaction: The compound undergoes a photochemical ring-opening reaction.

    Photochemical Ring-Closing Reaction: This is followed by a photochemical ring-closing reaction.

    Deprotection: The protecting group is removed.

    Double-Bond Isomerization: Finally, the compound undergoes double-bond isomerization to yield this compound.

Industrial Production Methods

The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process is designed to be environmentally friendly and easy to scale up, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Dydrogesterone-D6 undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Dydrogesterone-D6 is extensively used in scientific research, particularly in the following fields:

Mechanism of Action

Dydrogesterone-D6 exerts its effects by acting on progesterone receptors in the uterus. It regulates the growth and shedding of the uterine lining, mimicking the natural hormone progesterone. This action helps in treating conditions like menstrual disorders, infertility, and endometriosis. The molecular targets include progesterone receptors, and the pathways involved are related to the regulation of the menstrual cycle and pregnancy .

Comparison with Similar Compounds

Similar Compounds

    Progesterone: The natural hormone that Dydrogesterone-D6 mimics.

    Medroxyprogesterone acetate: Another synthetic progestogen with different pharmacokinetic properties.

    Norethisterone: A synthetic progestogen used in hormonal contraceptives.

Uniqueness

This compound is unique due to its deuterium atoms, which make it an excellent tracer in pharmacokinetic studies. Unlike other progestogens, it does not have androgenic or estrogenic properties, making it a safer option for patients with hormone-sensitive conditions .

Properties

Molecular Formula

C21H28O2

Molecular Weight

318.5 g/mol

IUPAC Name

(8S,9R,10S,13S,14S,17S)-2,2,17-trideuterio-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16-,17+,18-,19+,20+,21+/m0/s1/i1D3,8D2,17D

InChI Key

JGMOKGBVKVMRFX-JVWJESPVSA-N

Isomeric SMILES

[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2C=CC4=CC(=O)C(C[C@@]34C)([2H])[2H])C)C(=O)C([2H])([2H])[2H]

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C

Origin of Product

United States

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